molecular formula C10H18Cl2N2O B2885538 1-(2-Methoxyphenyl)propane-1,2-diamine;dihydrochloride CAS No. 2361643-88-9

1-(2-Methoxyphenyl)propane-1,2-diamine;dihydrochloride

Cat. No.: B2885538
CAS No.: 2361643-88-9
M. Wt: 253.17
InChI Key: GWYOAATUXOWVGO-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)propane-1,2-diamine;dihydrochloride (CAS 2361643-88-9) is a diamine derivative featuring a methoxyphenyl group . The specific research applications, biological activity, and mechanism of action for this compound are not detailed in the available scientific literature. Compounds with structural similarities, such as those containing methoxyphenyl groups, are often investigated as key intermediates in pharmaceutical development . For instance, methoxyphenyl-substituted pyrimidine derivatives have been explored as active ingredients in compositions for cancer prevention or treatment , and other methoxyphenyl-containing amines serve as building blocks in medicinal chemistry . Researchers should consult primary literature for potential novel applications of this specific chemical structure.

Properties

IUPAC Name

1-(2-methoxyphenyl)propane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O.2ClH/c1-7(11)10(12)8-5-3-4-6-9(8)13-2;;/h3-7,10H,11-12H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYOAATUXOWVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1OC)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)propane-1,2-diamine;dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenylacetonitrile and ethylenediamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol or methanol.

    Industrial Production: On an industrial scale, the production process may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)propane-1,2-diamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

Unfortunately, the search results provided do not offer a detailed article that focuses solely on the applications of "1-(2-Methoxyphenyl)propane-1,2-diamine dihydrochloride," including comprehensive data tables and well-documented case studies. However, the search results do provide some information regarding the properties, preparation, and potential applications of related compounds.

Chemical Information and Properties

  • IUPAC Name: 1-(2-methoxyphenyl)propan-2-amine
  • InChI: InChI=1S/C10H15NO/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8H,7,11H2,1-2H3
  • SMILES: CC(CC1=CC=CC=C1OC)N

Related Compounds and Applications

  • (S)-(-)-1,2-Diaminopropane dihydrochloride: This compound may be used in the preparation of chiral imidazoline derivatives that show moderate α-adrenergic blocking activity .
  • 1-(2-Methoxyphenyl)propane-1,2-diamine dihydrochloride: It can be used as a non-ionic organic buffering agent in cell cultures with a pH range of 6-8.5 .

Preparation Method of a Related Compound

  • The patent literature describes a preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, which involves using Raney nickel and borohydride in a reaction solvent, adding 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol, and performing a hydrogenation reaction .

Safety Information

  • 1-(2-Methoxyphenyl)propane-1,2-diaminedihydrochloride: It may cause skin and serious eye irritation .

Additional Reactions and Applications

  • 1,2-Propylenediamine is used in ammonolysis, for example, of waste 1,2-dichloropropane, as a method to make 1,2-propane .

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)propane-1,2-diamine;dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Backbone and Substituent Variations

Compound Name Backbone Substituents Key Features Biological Relevance
1-(2-Methoxyphenyl)propane-1,2-diamine dihydrochloride Propane-1,2-diamine 2-Methoxyphenyl at C1 Chiral center, polar methoxy group Potential antimalarial/antimicrobial activity
N-(Ferrocenylmethyl)-N′-(2-methoxybenzyl)ethane-1,2-diamine dihydrochloride (Compound 4) Ethane-1,2-diamine Ferrocenylmethyl and 2-methoxybenzyl Redox-active ferrocene moiety Antiparasitic activity (e.g., Trypanosoma)
(R)-N2-(7-Chloroquinolin-4-yl)propane-1,2-diamine Propane-1,2-diamine 7-Chloroquinoline at C2 Quinoline scaffold (antimalarial pharmacophore) Metabolite of antimalarial drugs like chloroquine
6u (CF3-containing propane-1,2-diamine derivative) Propane-1,2-diamine Trifluoromethyl (CF3) group High lipophilicity and electron-withdrawing effects Potent antitubercular activity
(1S,2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine dihydrochloride Ethylenediamine Two 4-methoxyphenyl groups Para-methoxy substitution, rigid structure Chiral ligand in asymmetric catalysis

Physicochemical Properties

  • Chirality : The (S)-enantiomer of propane-1,2-diamine derivatives often shows superior activity, as seen in antimalarial metabolites .

Research Implications

  • The 2-methoxyphenyl group warrants further exploration in combination with electron-withdrawing substituents (e.g., CF3) to enhance bioactivity .
  • Chirality studies (e.g., enantiomer-specific activity) are critical for optimizing therapeutic indices .

Biological Activity

1-(2-Methoxyphenyl)propane-1,2-diamine; dihydrochloride, a compound with the CAS number 2361643-88-9, has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic potential based on available research findings.

Synthesis

The synthesis of 1-(2-Methoxyphenyl)propane-1,2-diamine; dihydrochloride typically involves multi-step chemical reactions. The initial steps include the formation of the amine structure through the reaction of 2-methoxyphenyl derivatives with appropriate amine precursors. The final product is often isolated as a dihydrochloride salt to enhance solubility and stability.

Biological Activity

Research indicates that 1-(2-Methoxyphenyl)propane-1,2-diamine exhibits various biological activities:

  • Antioxidant Activity : Studies have shown that this compound has significant antioxidant properties, which can protect cells from oxidative stress.
  • Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing various physiological processes.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, making it a candidate for further investigation in neurodegenerative diseases.

The biological activity of 1-(2-Methoxyphenyl)propane-1,2-diamine is attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The compound may bind to specific receptors, modulating signaling pathways involved in inflammation and cell survival.
  • Enzymatic Interaction : Its structural features allow it to inhibit enzymes such as kinases or phosphatases, affecting downstream signaling cascades.

Case Studies

Several studies have highlighted the potential applications of 1-(2-Methoxyphenyl)propane-1,2-diamine in different therapeutic areas:

  • Cancer Research : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways.
  • Inflammation Models : Animal models have shown that administration of this compound reduces markers of inflammation, suggesting its utility in treating inflammatory disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in oxidative stress markers
Enzyme InhibitionInhibition of specific kinases
NeuroprotectionProtection against neurotoxicity
Apoptosis InductionInduces cell death in cancer cells
MechanismDescriptionImplications
Receptor BindingModulates signaling pathwaysPotential for anti-inflammatory effects
Enzymatic InteractionInhibition of metabolic enzymesMay alter disease progression

Q & A

Q. What are the established synthetic routes for 1-(2-methoxyphenyl)propane-1,2-diamine dihydrochloride, and what methodological considerations are critical for purity?

The synthesis typically involves:

  • Stepwise functionalization : Introduction of the methoxyphenyl group via nucleophilic substitution or coupling reactions, followed by diamine formation using reductive amination or catalytic hydrogenation.
  • Hydrochloride salt formation : Treatment with hydrochloric acid to enhance solubility and stability .
    Key considerations :
  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Purification via recrystallization or column chromatography to remove unreacted amines.
  • Characterization by ¹H/¹³C NMR for structural confirmation and HPLC (>98% purity threshold) .

Q. How can researchers validate the structural integrity of this compound?

  • Spectroscopic methods :
    • NMR : Confirm the presence of methoxy (-OCH₃), aromatic protons, and amine protons.
    • Mass spectrometry (HRMS) : Verify molecular ion peaks matching C₁₀H₁₆Cl₂N₂O (exact mass: 266.06 g/mol) .
  • X-ray crystallography : Resolve stereochemistry and salt formation (if crystalline) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Highly soluble in water and polar solvents (e.g., methanol, DMSO) due to the dihydrochloride salt. Conduct solubility assays at physiological pH (7.4) for biological studies .
  • Stability :
    • Store at 2–8°C in airtight, light-protected containers.
    • Degradation risks: Hydrolysis of the methoxy group under strongly acidic/basic conditions .

Advanced Research Questions

Q. How does the methoxyphenyl group influence receptor binding or enzyme inhibition in mechanistic studies?

  • Receptor interaction : The 2-methoxyphenyl moiety may enhance π-π stacking with aromatic residues in receptor pockets (e.g., GPCRs or monoamine transporters).
  • Methodological approaches :
    • Radioligand binding assays : Quantify affinity (Ki) for target receptors .
    • Molecular dynamics simulations : Map interactions between the methoxy group and hydrophobic binding sites .

Q. What experimental strategies address contradictory data in biological activity studies (e.g., varying IC₅₀ values)?

  • Dose-response refinement : Test a wider concentration range (nM to mM) to identify non-linear effects.
  • Orthogonal assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular models (e.g., HEK293 transfected with target receptors) .
  • Batch variability checks : Re-synthesize the compound and compare activity across batches .

Q. How can researchers optimize stability during long-term biological assays or under varying pH conditions?

  • Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) or HEPES to minimize hydrolysis.
  • Accelerated stability testing : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Protective additives : Include antioxidants (e.g., ascorbic acid) in storage solutions .

Q. What comparative analyses distinguish this compound from structural analogs (e.g., 1-(3,5-dimethylphenyl)propane-1,2-diamine)?

  • Structural comparisons :
    • Electron-donating vs. electron-withdrawing groups : The 2-methoxy group increases electron density, altering binding kinetics compared to methyl or halogen substituents .
  • Experimental techniques :
    • Structure-activity relationship (SAR) studies : Systematically modify substituents and measure activity shifts .
    • Thermodynamic solubility assays : Compare salt forms (e.g., hydrochloride vs. sulfate) .

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